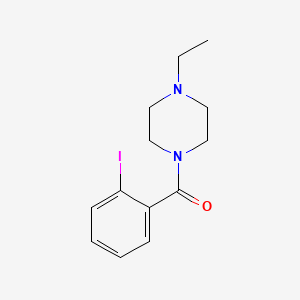
1-Ethyl-4-(2-iodobenzoyl)piperazine
Vue d'ensemble
Description
1-Ethyl-4-(2-iodobenzoyl)piperazine, also known as EIBP, is a chemical compound that belongs to the class of piperazines. It has a molecular formula of C13H17IN2O and a molecular weight of 344.19 g/mol . The molecule consists of 17 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Iodine atom .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is available in the form of a structure data file (SDF/MOL File) which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, molecular formula, and the number and type of atoms it contains . More detailed information like melting point, boiling point, and density might be available from specialized chemical databases .Applications De Recherche Scientifique
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs. It is found in a wide range of therapeutically used drugs for various conditions, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine a versatile building block in drug discovery, supporting the development of compounds for treating diverse diseases. The modifications of substituents present on the piperazine ring can impact the pharmacokinetic and pharmacodynamic factors of the resulting molecules significantly (Rathi et al., 2016).
Piperazine and Anti-mycobacterial Activity
Piperazine serves as a vital building block in the structural framework of potent molecules against Mycobacterium tuberculosis (MTB), including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underlines the importance of piperazine in anti-TB drug design, highlighting its role in developing safer, selective, and cost-effective anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are elaborated, offering valuable insights for medicinal chemists in this field (Girase et al., 2020).
Piperazine's Therapeutic Potential
Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-tubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. This diversity underscores piperazine's significance in medicinal chemistry, where its presence in biologically active compounds leads to high efficacy, potency, and reduced toxicity. The review highlights the multifaceted biological activities associated with piperazine and its derivatives, emphasizing its pivotal role in developing new therapeutic agents (Verma & Kumar, 2017).
Orientations Futures
The future directions for research on 1-Ethyl-4-(2-iodobenzoyl)piperazine could involve exploring its potential applications in various fields, given the wide range of biological and pharmaceutical activity shown by piperazine derivatives . Further studies could also focus on expanding the structural diversity of piperazine-containing drugs .
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIJDYKWFLZCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



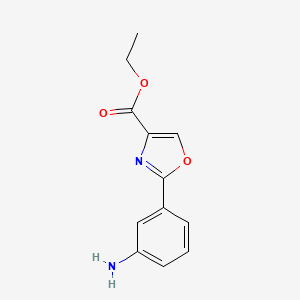
![[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B3163672.png)
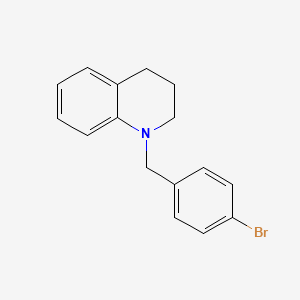
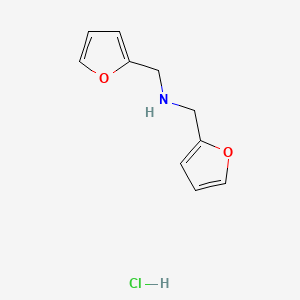

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine](/img/structure/B3163684.png)
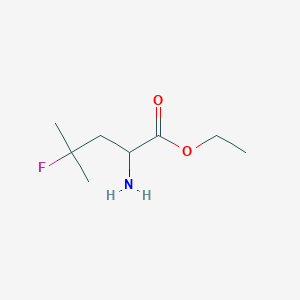
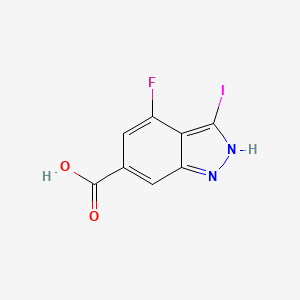
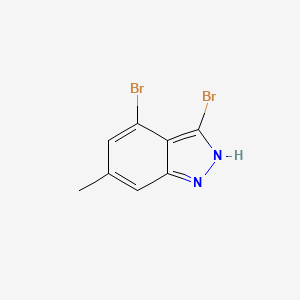
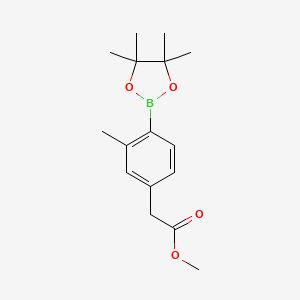

![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)